

An In-depth Technical Guide to the Physicochemical Properties of 19-Norprogesterone

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Compound of Interest

Compound Name: 19-Norprogesterone

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Abstract

19-Norprogesterone (19-norpregn-4-ene-3,20-dione) is a potent synthetic steroidal progestin, structurally analogous to the endogenous hormone progesterone but lacking the C19 methyl group.^[1] This modification significantly enhances its progestogenic activity, making it four to eight times more potent than progesterone in some assays.^[1] First synthesized in 1944, this compound has been pivotal in the development of hormonal contraceptives and therapies.^[1] This guide provides a comprehensive overview of the core physicochemical properties of **19-Norprogesterone**, its biological mechanism of action, and detailed experimental protocols for its characterization and study.

Physicochemical Properties

The removal of the angular methyl group at the C-10 position distinguishes **19-Norprogesterone** from its parent compound, progesterone, leading to altered physical and biological characteristics.^[1]

Data Summary

The key quantitative physicochemical data for **19-Norprogesterone** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one	[1]
Molecular Formula	C ₂₀ H ₂₈ O ₂	[1]
Molecular Weight	300.44 g/mol	[1]
CAS Number	472-54-8	[1]
Appearance	Off-white powder	[2]
Melting Point	144 to 145 °C (291 to 293 °F)	[1]
Boiling Point	381.66°C (rough estimate)	[2]
Water Solubility	36.1 mg/L (at 37 °C)	[2]
Vapor Pressure	3.38 x 10 ⁻⁸ mmHg (at 25°C)	[2]

Synthesis and Characterization

The journey of **19-Norprogesterone** began with its first synthesis in 1944 by Maximilian Ehrenstein through the degradation of strophanthidin, which produced a mixture of stereoisomers.[1] A refined synthesis yielding a pure, crystalline compound was later developed in 1951 by a team including Carl Djerassi.[1] Modern synthetic routes often start from estrone.[3] One general approach involves the conversion of a 19-hydroxy-3-keto- Δ^4 -steroid with a secondary amine to form a 19-nor-3,5-diene-3-amine, which is then hydrolyzed to the corresponding 19-nor-3-keto- Δ^4 -steroid.[4]

Experimental Protocols for Characterization

Accurate characterization is critical for confirming the identity and purity of synthesized **19-Norprogesterone**. Below are detailed methodologies for standard analytical techniques.

NMR spectroscopy is essential for the structural elucidation of **19-Norprogesterone**, confirming the absence of the C19 methyl group and verifying the overall steroid backbone.

- Objective: To obtain ^1H and ^{13}C NMR spectra for structural confirmation.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the purified **19-Norprogesterone** sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). Ensure the sample is fully dissolved.
 - Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
 - Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Integrate ^1H signals and assign peaks based on expected chemical shifts and coupling constants for the steroid structure.

IR spectroscopy is used to identify the key functional groups present in the **19-Norprogesterone** molecule, specifically the ketone groups and the carbon-carbon double bond.

- Objective: To identify characteristic vibrational frequencies of functional groups.
- Methodology:
 - Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the **19-Norprogesterone** sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent pellet using a hydraulic press. Alternatively, for ATR-FTIR, place a small amount of the solid sample directly onto the crystal.
 - Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Acquisition:
 - Spectral Range: $4000\text{--}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: Collect a background spectrum of the pure KBr pellet or the empty ATR crystal before running the sample.
 - Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected peaks include:
 - $\sim 1700\text{ cm}^{-1}$ (C=O stretch, acetyl group at C17).
 - $\sim 1665\text{ cm}^{-1}$ (C=O stretch, conjugated ketone at C3).
 - $\sim 1615\text{ cm}^{-1}$ (C=C stretch, conjugated alkene in A-ring).

Mass spectrometry is employed to determine the molecular weight of **19-Norprogesterone** and to study its fragmentation pattern, further confirming its structure. Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method for analyzing steroids.[5][6]

- Objective: To confirm the molecular weight and obtain fragmentation data.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
 - Instrumentation: Use a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
 - Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 1-5 µL.
 - Mass Spectrometry (MS) Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive mode.
 - Analysis Mode: Full scan to detect the molecular ion $[M+H]^+$. Follow with product ion scan (tandem MS) of the parent ion to obtain fragmentation patterns. For quantification, Scheduled Multiple Reaction Monitoring (MRM) can be used.[5]
 - Expected Ion: $[C_{20}H_{28}O_2 + H]^+$ at m/z 301.2.
 - Data Analysis: Analyze the mass spectrum to confirm the molecular weight corresponding to the molecular formula $C_{20}H_{28}O_2$. Interpret the fragmentation pattern to ensure it is consistent with the known structure of **19-Norprogesterone**.

Biological Activity and Signaling Pathways

19-Norprogesterone exerts its biological effects primarily through interaction with nuclear steroid receptors, leading to the regulation of gene expression.[7]

Mechanism of Action

The primary mechanism of action for **19-Norprogesterone** involves binding to and activating the Progesterone Receptor (PR).[8] This interaction initiates a cascade of events leading to changes in gene transcription in target tissues.[7]

Additionally, unlike progesterone which is an antagonist of the Mineralocorticoid Receptor (MR), **19-Norprogesterone** acts as a partial agonist.[1][9] This activity can lead to mineralocorticoid effects such as sodium retention.[1][10] The affinity of **19-Norprogesterone** for the rat MR is approximately 47% of that of aldosterone.[1][11] Its derivatives are often designed to reduce this MR affinity while maintaining high progestogenic potency.[11][12]

Signaling Pathway Visualization

The classical genomic signaling pathway for progestins like **19-Norprogesterone** involves receptor dimerization, nuclear translocation, and binding to specific DNA sequences.



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Genomic signaling pathway of **19-Norprogesterone**.

Experimental Protocols: Biological Activity

Evaluating the biological activity of **19-Norprogesterone** and its derivatives involves both in vitro and in vivo assays.

Progesterone Receptor Competitive Binding Assay

This in vitro assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.

- Objective: To determine the relative binding affinity (e.g., IC_{50} , K_i) of **19-Norprogesterone** for the Progesterone Receptor (PR).
- Principle: This is a competitive assay where the unlabeled test compound (**19-Norprogesterone**) competes with a labeled ligand (e.g., fluorescently-labeled progesterone) for binding to the PR Ligand-Binding Domain (LBD). Displacement of the labeled ligand is measured, often via fluorescence polarization.[\[13\]](#)[\[14\]](#)
- Methodology (Fluorescence Polarization-based):
 - Reagents & Materials:
 - Recombinant human PR-LBD.
 - Fluorescently labeled progesterone ligand ("tracer").
 - Assay Buffer (e.g., phosphate buffer with BSA).
 - Test Compound: **19-Norprogesterone**, serially diluted in assay buffer/DMSO.
 - Control Compounds: Progesterone (positive control), vehicle (negative control).
 - Low-volume, black, 384-well microplates.
 - Microplate reader capable of measuring fluorescence polarization.[\[13\]](#)
 - Procedure:
 - Add 5 μ L of serially diluted **19-Norprogesterone**, controls, or vehicle to the wells of the microplate.
 - Prepare a premix of PR-LBD and the fluorescent tracer in assay buffer at 2x the final desired concentration.

- Add 5 μ L of the PR-LBD/tracer premix to each well. The final volume should be 10 μ L.
- Gently mix the plate on a shaker for 1 minute.
- Incubate the plate at room temperature for 1-4 hours, protected from light.
- Measure the fluorescence polarization (FP) on a compatible plate reader at the appropriate excitation and emission wavelengths for the tracer.
- Data Analysis:
 - High FP values indicate the tracer is bound to the receptor. Low FP values indicate displacement by the test compound.
 - Plot the FP signal against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of **19-Norprogesterone** required to displace 50% of the labeled ligand.

Clauberg Assay (In Vivo)

Historically, the Clauberg assay was the standard method for assessing progestational activity in vivo.^[1] It measures the ability of a compound to induce endometrial proliferation in immature female rabbits primed with estrogen.

- Objective: To determine the in vivo progestational potency of **19-Norprogesterone**.
- Methodology:
 - Animal Model: Immature female rabbits.
 - Procedure:
 - Priming: Prime the rabbits with daily injections of an estrogen (e.g., estradiol benzoate) for approximately 6 days to stimulate endometrial growth.
 - Treatment: Following estrogen priming, administer the test compound (**19-Norprogesterone**) daily for 5 days.

- Endpoint: Euthanize the animals and perform a hysterectomy.
- Evaluation: Histologically examine the uterine sections. The degree of glandular proliferation and differentiation of the endometrium is scored (e.g., on the McPhail scale).
- Data Analysis: Compare the endometrial response score for **19-Norprogesterone** to that of a standard (progesterone) to determine its relative potency. Studies have shown **19-Norprogesterone** to be 4- to 8-fold more potent than progesterone in this assay.^[1]

Experimental and Analytical Workflow

The development and characterization of a synthetic steroid like **19-Norprogesterone** follows a logical workflow from synthesis to biological validation.

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